![molecular formula C9H12O4 B2715423 3,9-Dioxaspiro[5.5]undecane-2,4-dione CAS No. 4703-70-2](/img/structure/B2715423.png)
3,9-Dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
“3,9-Dioxaspiro[5.5]undecane-2,4-dione” is a chemical compound with the formula C9H12O4 . It is a type of spiro compound, which means it has a unique structure where two rings share a single atom . This compound is also known as an acetal-type crosslinking agent comonomer .
Synthesis Analysis
The synthesis of “3,9-Dioxaspiro[5.5]undecane-2,4-dione” involves the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with 3,4-dimethylbenzaldehyde in ethanol . Another method involves the use of 2-hydroxyethyl methacrylate as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles .
Molecular Structure Analysis
The molecular structure of “3,9-Dioxaspiro[5.5]undecane-2,4-dione” is characterized by a spiro[5.5]undecane core, which is a type of spiro compound where two five-membered rings share a single atom . The structure also includes two oxygen atoms and four carbon atoms .
Chemical Reactions Analysis
As a reactive bifunctional monomer, “3,9-Dioxaspiro[5.5]undecane-2,4-dione” can form biodegradable polyorthoesters by polyaddition with α,ω-diols .
properties
IUPAC Name |
3,9-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7-5-9(6-8(11)13-7)1-3-12-4-2-9/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPPXQOLVMGDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)OC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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